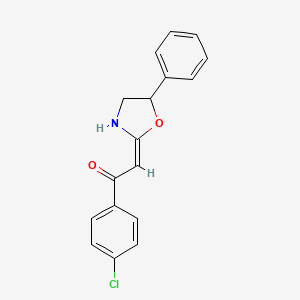
1-(4-Chlorophenyl)-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the oxazolidinone ring with a 4-chlorophenyl group, often using a halogenation reaction.
Formation of the Ethanone Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorophenyl)-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, altering cellular signaling.
DNA Interaction: The compound could interact with DNA, affecting gene expression and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Chlorophenyl)-2-(5-methyl-1,3-oxazolidin-2-ylidene)ethanone
- 1-(4-Chlorophenyl)-2-(5-ethyl-1,3-oxazolidin-2-ylidene)ethanone
- 1-(4-Chlorophenyl)-2-(5-phenyl-1,3-thiazolidin-2-ylidene)ethanone
Uniqueness
1-(4-Chlorophenyl)-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone is unique due to its specific structural features, such as the presence of both a chlorophenyl group and an oxazolidinone ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C17H14ClNO2 |
|---|---|
Poids moléculaire |
299.7 g/mol |
Nom IUPAC |
(2E)-1-(4-chlorophenyl)-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone |
InChI |
InChI=1S/C17H14ClNO2/c18-14-8-6-12(7-9-14)15(20)10-17-19-11-16(21-17)13-4-2-1-3-5-13/h1-10,16,19H,11H2/b17-10+ |
Clé InChI |
VYSZAJKDBQTOGB-LICLKQGHSA-N |
SMILES isomérique |
C1C(O/C(=C/C(=O)C2=CC=C(C=C2)Cl)/N1)C3=CC=CC=C3 |
SMILES canonique |
C1C(OC(=CC(=O)C2=CC=C(C=C2)Cl)N1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(difluoromethoxy)phenyl]-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369806.png)
![2,6-Dimethoxy-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate](/img/structure/B13369817.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B13369823.png)
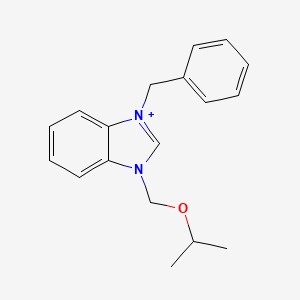
![Ethyl 1-[4-(ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B13369831.png)
![3-(3-Methyl-1-benzofuran-2-yl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369833.png)
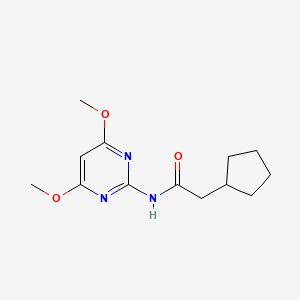
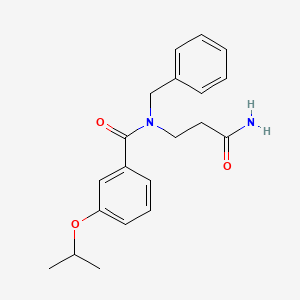

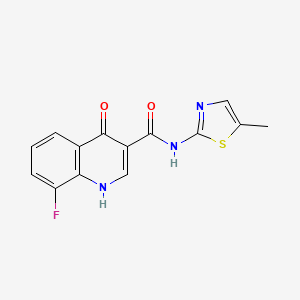
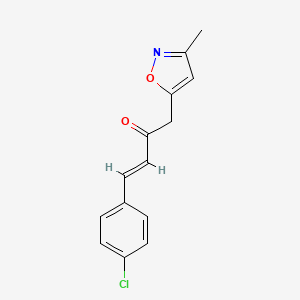
![4-{[(2-Chloro-4,6-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B13369876.png)
![6-(2-Ethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369880.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B13369883.png)
